(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique combination of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for research and application in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and ®-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluoro-4-methoxybenzaldehyde with ®-1-phenylethylamine under mild acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Catalyst Selection: Choosing appropriate catalysts to enhance reaction efficiency.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoro-4-methoxyphenyl)ethanamine: Shares the fluoro and methoxy substitution pattern but differs in the amino group position.
(S)-1-(3-Fluoro-4-methoxyphenyl)propan-2-amine: Similar structure but with different stereochemistry.
®-1-(4-Fluoro-3-methoxyphenyl)ethanamine: Similar aromatic substitution but different positional isomer.
Uniqueness
Chirality: The specific (1R,2S) configuration imparts unique stereochemical properties.
Functional Groups: The combination of amino, fluoro, and methoxy groups provides distinct reactivity and interaction potential.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
KIZLDJWEOXVVQS-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
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